(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 2-position on the phenyl ring, along with a phenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methoxyphenol is reacted with a phenyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of this compound with an additional carbonyl group.
Reduction: Formation of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with different substitution pattern on the phenyl ring.
(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: Contains a bromine atom, which can alter its reactivity and biological activity.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime:
Uniqueness
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRBPNCGJWIFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.